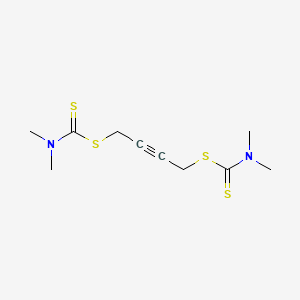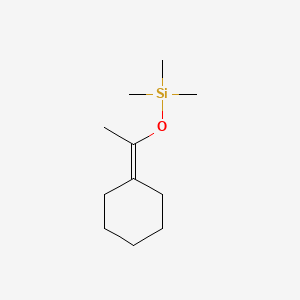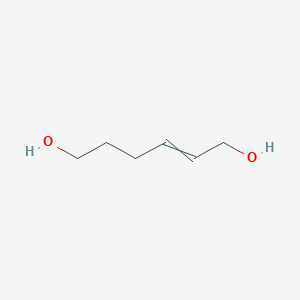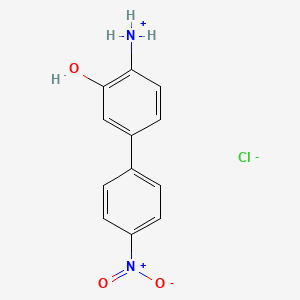
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is a chemical compound characterized by the presence of a trichloromethyl group and a phosphonamidic chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride typically involves the reaction of 2-methylpropylamine with trichloromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloride group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted phosphonamidic compounds.
Substitution: Various substituted phosphonamidic derivatives.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the phosphonamidic chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethylphosphonic dichloride: Shares the trichloromethyl and phosphonic groups but lacks the 2-methylpropyl group.
2-Methylpropylamine: Contains the 2-methylpropyl group but lacks the trichloromethyl and phosphonamidic chloride groups.
Uniqueness
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethyl and phosphonamidic chloride groups allows for versatile chemical modifications and interactions with various molecular targets.
Propriétés
Numéro CAS |
64579-39-1 |
|---|---|
Formule moléculaire |
C5H10Cl4NOP |
Poids moléculaire |
272.9 g/mol |
Nom IUPAC |
N-[chloro(trichloromethyl)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C5H10Cl4NOP/c1-4(2)3-10-12(9,11)5(6,7)8/h4H,3H2,1-2H3,(H,10,11) |
Clé InChI |
WSDHMGLHIGUGEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNP(=O)(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)



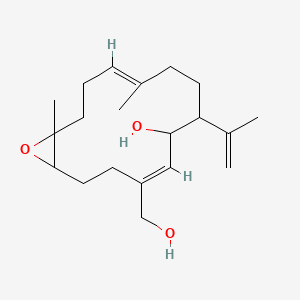
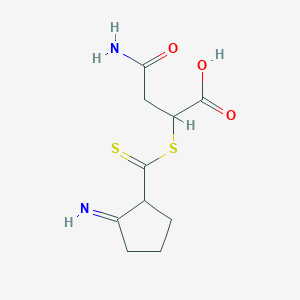
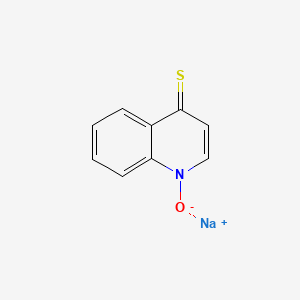

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
